molecular formula C12H17NO4S B12076522 Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate

Cat. No.: B12076522
M. Wt: 271.33 g/mol
InChI Key: RXUFOGGAEWURRZ-UHFFFAOYSA-N
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Description

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate (CAS: 666853-39-0) is a thiophene-based derivative with a molecular formula of C₁₁H₁₅NO₄S and a molar mass of 257.31 g/mol . It features a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position of the thiophene ring and a methyl ester at the 2-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection for subsequent functionalization. This compound serves as a critical intermediate in pharmaceutical research, particularly for developing antibiotics and enzyme inhibitors .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylate

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(15)13-7-8-5-6-9(18-8)10(14)16-4/h5-6H,7H2,1-4H3,(H,13,15)

InChI Key

RXUFOGGAEWURRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(S1)C(=O)OC

Origin of Product

United States

Preparation Methods

Reductive Amination for Aminomethyl Group Introduction

The aminomethyl group is introduced via reductive amination of a formyl precursor. Methyl 5-formylthiophene-2-carboxylate serves as the starting material, reacting with methylamine in methanol under molecular sieve-mediated conditions. Sodium borohydride (NaBH₄) reduces the imine intermediate to yield methyl 5-(aminomethyl)thiophene-2-carboxylate .

Reaction Conditions:

  • Solvent: Methanol (0.4 M)

  • Temperature: 0°C (NaBH₄ addition), then 20°C

  • Yield: ~70–85% (estimated from analogous reactions).

BOC Protection of the Primary Amine

The unprotected amine is stabilized using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This step produces the final compound, Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate , in high purity.

Optimization Notes:

  • Stoichiometry: 1.1 equivalents of Boc₂O relative to the amine.

  • Reaction Time: 1–2 hours at 20°C.

  • Workup: Aqueous sodium bicarbonate extraction and solvent evaporation.

Reaction Optimization and Challenges

Side Reactions and Mitigation

  • Over-reduction: Controlled addition of NaBH₄ at 0°C minimizes undesired reduction of the thiophene ester.

  • Incomplete Protection: Excess Boc₂O (1.5 equivalents) ensures quantitative BOC group incorporation.

Scalability Considerations

Industrial-scale production employs continuous flow reactors for the reductive amination step, enhancing reproducibility and yield (85–90% reported in pilot studies).

Structural Characterization

The compound is validated using:

  • ¹H NMR: Peaks at δ 1.44 ppm (BOC tert-butyl group) and δ 3.85 ppm (methyl ester).

  • IR Spectroscopy: Stretches at 1695 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (BOC carbamate).

  • Mass Spectrometry: Molecular ion peak at m/z 257.31 [M+H]⁺.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Reductive AminationHigh selectivity for aminomethyl groupRequires anhydrous conditions70–85
BOC ProtectionRapid reaction kineticsSensitive to moisture90–95

Industrial Applications and Modifications

The compound’s boronic ester derivatives, synthesized via palladium-catalyzed borylation, are pivotal in Suzuki-Miyaura cross-coupling reactions for drug discovery. Recent patents highlight its role in producing kinase inhibitors and protease antagonists .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Drug Development

One of the primary applications of methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate is as an intermediate in the synthesis of Palbociclib, a drug used for treating breast cancer. Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which play critical roles in cell cycle regulation. The incorporation of this compound into the synthetic pathway enhances the efficiency and yield of the drug production process, thus facilitating its development for clinical use .

Synthesis of Other Bioactive Compounds

This compound also serves as a versatile building block in the synthesis of various bioactive molecules. For instance, it can be utilized to create derivatives that exhibit anti-inflammatory and anti-diabetic properties. Researchers have reported successful modifications leading to compounds that demonstrate significant biological activity against specific targets .

Building Block for Complex Molecules

This compound functions as a key building block in organic synthesis. Its unique structure allows for various functional group transformations, making it suitable for constructing complex molecular architectures. This versatility is particularly valuable in developing new materials and pharmaceuticals .

Reaction Pathways

The compound can undergo several reactions, including:

  • Nucleophilic Substitution : The thiophene ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Coupling Reactions : It can be employed in coupling reactions to form larger frameworks, which are essential in drug design and development .

Synthesis Pathway Example

StepReaction TypeReagents/Conditions
1ProtectionTert-butoxycarbonyl chloride
2AminationAmines under basic conditions
3EsterificationMethyl alcohol with acid catalyst
4PurificationRecrystallization or chromatography

Case Study: Palbociclib Synthesis

In a study published by Jiangsu GTIG Huatai Co., this compound was highlighted as a critical intermediate in the synthesis of Palbociclib, showcasing its effectiveness in enhancing yield and purity during pharmaceutical manufacturing processes .

Novel Derivative Development

Research conducted by American Elements demonstrated the potential of this compound to generate novel derivatives with promising biological activities, including anti-cancer and anti-inflammatory effects. The study focused on modifying the thiophene structure to optimize pharmacological properties while maintaining synthetic efficiency .

Mechanism of Action

The mechanism of action of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position of substituents and choice of protecting groups significantly influence the chemical and biological properties of thiophene derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Features Key Applications/Properties
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate 666853-39-0 C₁₁H₁₅NO₄S 257.31 Boc-amino (C5), methyl ester (C2) Intermediate for antibiotics; Boc protection enables selective deprotection
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate 946604-99-5 C₁₁H₁₄BrNO₄S 336.20 Boc-amino (C3), bromine (C5) Bromine enhances molecular weight; potential halogen bonding in enzyme inhibition
Methyl 3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate 149587-72-4 C₁₁H₁₅NO₄S 257.31 Boc-amino (C3), methyl ester (C2) Altered electronic properties due to C3 substitution; precursor for heterocyclic drugs
Methyl 5-((6-bromo-1H-indazol-1-yl)methyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate - C₁₉H₁₉BrN₃O₄S 474.34 Ethoxycarbonylamino (C3), bromoindazole (C5) Antimicrobial activity via bacterial cystathionine γ-lyase inhibition
5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic acid 131052-68-1 C₁₀H₁₄N₂O₃S 242.29 N-methyl-Boc-amino (C5), carboxylic acid (C2) Carboxylic acid enhances solubility; potential for metal coordination
Key Observations :
  • Boc Protection : The Boc group in the target compound and analogs (e.g., ) provides stability during synthesis but requires acidic conditions for deprotection.
  • Bromine Addition : Bromine at C5 (e.g., ) increases molecular weight and lipophilicity, which may enhance membrane permeability in biological systems.

Physicochemical Properties

Crystallography and Conformation :
  • The planar structure of thiophene derivatives, as seen in 5-(methoxycarbonyl)thiophene-2-carboxylic acid (), facilitates intermolecular hydrogen bonding (O–H⋯O), forming dimeric structures in the solid state.
  • Methyl 2-(thiophene-2-carboxamido)benzoate () exhibits trans-configuration across the amide bond, influencing its molecular packing and solubility .

Biological Activity

Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate (CAS Number: 893444-34-3) is a synthetic compound characterized by its unique thiophene structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC12_{12}H17_{17}N O4_{4}S
Molecular Weight271.33 g/mol
CAS Number893444-34-3
IUPAC NameMethyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thiophene-2-carboxylate

The compound features a thiophene ring, a methyl ester group, and a tert-butoxycarbonyl-protected amino group, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction, which involves the condensation of a ketone with cyanoacetic acid derivatives in the presence of sulfur.
  • Esterification : The introduction of the methyl ester group is performed by esterifying the carboxylic acid group on the thiophene ring with methanol using an acid catalyst.
  • Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl), often in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been proposed:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exhibit biological activity.
  • π-π Interactions : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, which can modulate protein activity.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

This compound has been evaluated for anticancer activity. Compounds with similar structures have demonstrated efficacy against various cancer cell lines, including prostate cancer. The ability to inhibit specific cellular pathways involved in tumor growth and metastasis is a key area of investigation.

Case Studies

  • Antibacterial Activity Evaluation :
    A study assessed the antibacterial effects of thiophene derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 3.125 mg/mL, suggesting potent antibacterial properties .
  • Anticancer Studies :
    Another investigation focused on the anticancer potential against PC-3 prostate cancer cells. Compounds similar to this compound showed significant cytotoxicity, indicating potential for development as chemotherapeutic agents .

Q & A

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., methanol/water) for cost-effective scaling .
  • Exotherm management : Use jacketed reactors with precise temperature control during Boc protection .
  • Yield optimization : Conduct DoE (Design of Experiments) to balance reaction time, catalyst loading, and solvent volume .

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